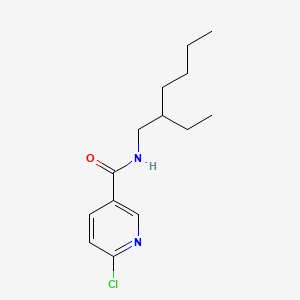

6-chloro-N-(2-ethylhexyl)nicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21ClN2O |

|---|---|

Molecular Weight |

268.785 |

IUPAC Name |

6-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C14H21ClN2O/c1-3-5-6-11(4-2)9-17-14(18)12-7-8-13(15)16-10-12/h7-8,10-11H,3-6,9H2,1-2H3,(H,17,18) |

InChI Key |

KOYOPZRHGLWXDG-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CNC(=O)C1=CN=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro N 2 Ethylhexyl Nicotinamide

Retrosynthetic Analysis of the 6-chloro-N-(2-ethylhexyl)nicotinamide Scaffold

A retrosynthetic analysis of this compound logically dissects the molecule into two primary building blocks. The most apparent disconnection is at the amide bond, a common and reliable synthetic linkage. This bond cleavage reveals 6-chloronicotinic acid and 2-ethylhexylamine (B116587) as the key precursors. This approach is favored due to the commercial availability and established reactivity of both starting materials.

Figure 1: Retrosynthetic Disconnection of this compound

This retrosynthetic strategy forms the basis for the subsequent development of synthetic pathways, focusing on the preparation of the chlorinated nicotinic acid precursor and its efficient coupling with the designated amine.

Development and Optimization of Synthetic Pathways to this compound

The synthesis of this compound is primarily achieved through a convergent pathway involving the preparation of key intermediates followed by their condensation.

The synthesis of the target molecule hinges on the availability of 6-chloronicotinic acid. Several methods have been reported for the preparation of this crucial intermediate.

One common approach involves the oxidation of 2-chloro-5-methylpyridine (B98176). A patented method describes the direct oxidation of 2-chloro-5-methylpyridine using oxygen in the presence of a cobalt acetate (B1210297) catalyst and chlorobenzene (B131634) as the solvent. sigmaaldrich.com This method is highlighted for its mild reaction conditions and good product yield. sigmaaldrich.comsemanticscholar.org An alternative route involves the use of potassium permanganate (B83412) for the oxidation, although this can generate significant manganese dioxide waste. sigmaaldrich.com

Another strategy for obtaining chlorinated nicotinic acid derivatives is through the chlorination of nicotinic acid N-oxide. For instance, 2-chloronicotinic acid can be prepared from 3-cyanopyridine, which is first oxidized to nicotinic acid N-oxide and then subjected to chlorination. sigmaaldrich.comresearchgate.net

The formation of the amide bond between 6-chloronicotinic acid and 2-ethylhexylamine is the final key step in the synthesis. A variety of coupling reagents can be employed for this transformation, each with its own set of advantages and disadvantages. The choice of reagent can significantly impact reaction efficiency, yield, and the ease of purification.

Commonly used coupling agents for amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization if chiral centers are present. ucl.ac.ukluxembourg-bio.compeptide.com Phosphonium salts, such as BOP-Cl, and uronium/aminium salts like HBTU and HATU, are also highly effective, particularly for more challenging couplings. luxembourg-bio.compeptide.com

For large-scale synthesis, reagents that produce water-soluble byproducts, such as EDC or n-propanephosphonic acid anhydride (B1165640) (T3P), are often preferred to simplify purification. sci-hub.se The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature or with gentle heating.

The general reaction is as follows:

Scheme 1: Amidation of 6-chloronicotinic acid

6-chloronicotinic acid + 2-ethylhexylamine --(Coupling Agent)--> this compound

Optimization of this step would involve screening various coupling agents, solvents, reaction temperatures, and stoichiometry to maximize the yield and purity of the final product.

Achieving regioselective chlorination at the 6-position of the pyridine (B92270) ring is a critical aspect of the synthesis of the 6-chloronicotinic acid precursor. Direct chlorination of nicotinic acid or nicotinamide (B372718) can lead to a mixture of isomers. Therefore, more controlled methods are necessary.

One effective strategy is the chlorination of a nicotinic acid N-oxide derivative. The N-oxide activates the pyridine ring for electrophilic substitution and can direct the incoming substituent. Subsequent deoxygenation yields the desired chlorinated pyridine. For example, the use of a chlorinating agent like phosphorus oxychloride (POCl₃) on nicotinic acid N-oxide can be controlled to favor the formation of the 2-chloro isomer (which corresponds to 6-chloro if the numbering is based on the carboxylic acid as the principal functional group). sigmaaldrich.comresearchgate.net The choice of base can also play a crucial role in achieving regioselectivity in the functionalization of pyridine rings. researchgate.net

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to enhance its sustainability. Key areas for improvement include the choice of solvents, reagents, and catalysts.

In the amidation step, traditional methods often rely on stoichiometric amounts of coupling reagents, which generate significant waste. ucl.ac.uk A greener alternative is the use of catalytic methods. Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines, with the primary byproduct being water. sigmaaldrich.comsemanticscholar.orgsciepub.com This approach improves atom economy and reduces the generation of hazardous waste. semanticscholar.orgsciepub.com

The synthesis of the 6-chloronicotinic acid precursor can also be made greener. The patented method using oxygen as the oxidant with a recyclable catalyst is a step towards a more environmentally benign process compared to using stoichiometric heavy metal oxidants like potassium permanganate. sigmaaldrich.com

Furthermore, the selection of solvents is a critical aspect of green chemistry. Whenever possible, the use of hazardous solvents should be minimized or replaced with more environmentally friendly alternatives. Solvent-free reaction conditions, where applicable, represent an ideal green chemistry approach. semanticscholar.org

Scalability Considerations for Research-Scale Production of this compound

The transition from a laboratory-scale synthesis to a larger, research-scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

For the synthesis of 6-chloronicotinic acid, the catalytic oxidation method using oxygen presents good scalability due to the low cost of the oxidant and the potential for catalyst recycling. sigmaaldrich.com However, handling gaseous oxygen requires appropriate safety measures.

In the amidation step, the choice of coupling reagent is critical for scalability. Reagents that are cost-effective, readily available, and produce easily removable byproducts are preferred. sci-hub.se For instance, the use of T3P, which is commercially available as a solution and generates water-soluble phosphorus byproducts, is well-suited for larger scale reactions. sci-hub.se The purification of the final product at a larger scale might necessitate a shift from chromatographic methods to crystallization, which is generally more economical and scalable.

Heat management during the reaction, especially in the exothermic amidation step, becomes more critical at a larger scale. The reaction may need to be performed with controlled addition of reagents and efficient cooling to maintain a safe and optimal reaction temperature.

Advanced Spectroscopic and Structural Elucidation of 6 Chloro N 2 Ethylhexyl Nicotinamide and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-chloro-N-(2-ethylhexyl)nicotinamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a comprehensive map of its molecular framework.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound would display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the chlorine atom and the amide group. The protons of the 2-ethylhexyl group would be found in the upfield region (δ 0.8-3.5 ppm). The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Pyridine H-2 | 8.5 - 8.7 | d | 1H |

| Pyridine H-4 | 7.9 - 8.1 | dd | 1H |

| Pyridine H-5 | 7.3 - 7.5 | d | 1H |

| Amide N-H | ~8.0 (broad) | s (broad) | 1H |

| N-CH₂ | 3.2 - 3.4 | t | 2H |

| CH (ethylhexyl) | 1.5 - 1.7 | m | 1H |

| CH₂ (ethylhexyl chain) | 1.2 - 1.4 | m | 8H |

| CH₃ (terminal) | 0.8 - 1.0 | t | 3H |

| CH₃ (ethyl branch) | 0.8 - 1.0 | t | 3H |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal (δ 165-175 ppm). The aromatic carbons of the pyridine ring would appear in the range of δ 120-155 ppm. The carbon atom bonded to the chlorine (C-6) would be significantly influenced by the halogen's electronegativity. The aliphatic carbons of the 2-ethylhexyl group would be found in the upfield region (δ 10-45 ppm).

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 165 - 168 |

| Pyridine C-6 | 150 - 153 |

| Pyridine C-2 | 148 - 151 |

| Pyridine C-4 | 138 - 141 |

| Pyridine C-3 | 130 - 133 |

| Pyridine C-5 | 123 - 126 |

| N-CH₂ | 42 - 45 |

| CH (ethylhexyl) | 38 - 41 |

| CH₂ (ethylhexyl chain) | 23 - 32 |

| CH (ethyl branch) | 23 - 25 |

| CH₃ (terminal) | 13 - 15 |

| CH₃ (ethyl branch) | 10 - 12 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. Cross-peaks would be expected between adjacent protons on the pyridine ring and throughout the 2-ethylhexyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group would show a cross-peak, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connection between the 2-ethylhexyl group and the nicotinamide (B372718) moiety, for example, by observing a correlation between the N-CH₂ protons and the amide carbonyl carbon (C=O) and the pyridine C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about protons that are close in space, even if they are not directly bonded. This could help to determine the preferred conformation of the 2-ethylhexyl chain relative to the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3350 - 3250 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 2960 - 2850 |

| C=O (Amide I) | Stretching | 1680 - 1640 |

| N-H (Amide II) | Bending | 1570 - 1515 |

| C=C, C=N (Pyridine ring) | Stretching | 1600 - 1450 |

| C-N | Stretching | 1300 - 1200 |

| C-Cl | Stretching | 800 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry would be used to confirm its molecular formula by providing a highly accurate molecular weight. The mass spectrum would show a molecular ion peak [M]⁺ and, due to the presence of chlorine, a characteristic [M+2]⁺ peak with an intensity of about one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amide.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral alkene fragment from the 2-ethylhexyl chain.

Cleavage of the amide bond: This would result in fragments corresponding to the 6-chloronicotinoyl cation and the 2-ethylhexylamine (B116587) cation.

Loss of the chlorine atom.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide a wealth of information, including:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles within the molecule, revealing the conformation of the flexible 2-ethylhexyl chain and the orientation of the amide group relative to the pyridine ring.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, identifying any intermolecular hydrogen bonds (e.g., between the amide N-H and the carbonyl oxygen or pyridine nitrogen of an adjacent molecule), π-π stacking interactions between the pyridine rings, and van der Waals forces. This information is crucial for understanding the solid-state properties of the compound.

Without experimental data, a definitive description of the crystal structure is not possible. However, it is plausible that the amide functional group would play a significant role in directing the crystal packing through hydrogen bonding.

Chromatographic Purity Assessment Techniques (HPLC, GC-MS) in Research

The rigorous assessment of purity for a target compound and its synthetic intermediates is a cornerstone of chemical research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two indispensable analytical techniques for this purpose. They provide both qualitative and quantitative data, allowing for the separation, identification, and quantification of the main compound and any impurities. In the synthesis of this compound, these techniques are crucial for monitoring reaction progress, characterizing intermediates, and ensuring the final product's purity.

The synthesis of this compound typically proceeds through the reaction of 6-chloronicotinoyl chloride with 2-ethylhexylamine. The acyl chloride, in turn, is synthesized from 6-chloronicotinic acid. The purity of each of these precursors directly impacts the quality of the final product.

Purity Assessment of Synthetic Intermediates

6-Chloronicotinic Acid:

High-Performance Liquid Chromatography (HPLC) is a well-established method for determining the purity of 6-chloronicotinic acid. A common approach involves reverse-phase chromatography. One such method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid to ensure sharp peak shapes.

In a reported green HPLC technique, 6-chloronicotinic acid was analyzed using an isocratic 100% water mobile phase on a Daisopak® SP-200-3-C1-P column with photodiode-array (PDA) detection. This method demonstrated excellent system suitability and sensitivity, with a detection limit of 0.005 µg/ml. The retention time for 6-chloronicotinic acid under these conditions was found to be 1.40 minutes. The linearity of the method was established over a concentration range of 0.03 - 10 µg/ml with a correlation coefficient (r) of 0.9997 rsc.orgresearchgate.net.

Another study details a method where the purity of 6-chloronicotinic acid was determined to be 99.52% by HPLC after a recrystallization step from methanol nih.gov.

Interactive Data Table: HPLC Analysis of 6-Chloronicotinic Acid

| Parameter | Value |

| Column | Daisopak® SP-200-3-C1-P |

| Mobile Phase | 100% Water (Isocratic) |

| Flow Rate | 1.0 ml/min |

| Temperature | 50 °C |

| Detection | PDA (223 nm) |

| Retention Time | 1.40 min |

| Detection Limit | 0.005 µg/ml |

| Linearity (r) | 0.9997 |

2-Ethylhexylamine:

Gas Chromatography (GC) is the preferred method for assessing the purity of the volatile compound 2-ethylhexylamine. Commercial suppliers often specify a purity of greater than 98.0% or a minimum of 99.5% as determined by GC spectrabase.comepa.gov.

GC-MS analysis provides more definitive identification of any potential impurities. The mass spectrum of 2-ethylhexylamine is characterized by a base peak at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment, which is a common feature for primary amines. The full mass spectrum can be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for confirmation of the compound's identity and to tentatively identify any co-eluting impurities sigmaaldrich.com.

Interactive Data Table: GC Purity of 2-Ethylhexylamine

| Parameter | Specification 1 | Specification 2 |

| Analysis Method | Gas Chromatography (GC) | Gas Chromatography (GC) |

| Purity | >98.0% | 99.5% min |

| Impurities | <2.0% | 0.3% max |

| Water Content | - | 0.2% max |

6-Chloronicotinoyl Chloride:

Purity Assessment of this compound

For the final compound, this compound, both HPLC and GC-MS can be employed for purity analysis.

HPLC Analysis:

A reverse-phase HPLC method would be appropriate for assessing the purity of this non-volatile compound. A C18 column with a gradient elution using a mobile phase of acetonitrile and water would likely provide good separation of the main compound from potential impurities, such as unreacted 6-chloronicotinic acid or by-products. Detection by UV at a wavelength around 260-270 nm, characteristic of the pyridine ring system, would be suitable. While specific research data for this exact compound is limited, methods for other N-alkylnicotinamides can be adapted. For instance, a study on N1-alkylnicotinamides used a Zorbax SCX-300 column with a mobile phase of acetonitrile and ammonium phosphate buffer nih.gov.

GC-MS Analysis:

Given its molecular weight and structure, this compound is amenable to GC-MS analysis, which would provide valuable information on its purity and the identity of any volatile impurities. The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns corresponding to the 6-chloronicotinoyl and 2-ethylhexyl moieties. This technique would be particularly useful for detecting residual starting materials like 2-ethylhexylamine or any side-products formed during the amidation reaction.

Mechanistic Investigations of 6 Chloro N 2 Ethylhexyl Nicotinamide at the Molecular and Cellular Level in Vitro Studies

Elucidation of Molecular Target Interactions

The initial characterization of a novel compound involves understanding its direct interactions with specific proteins, such as enzymes and receptors. For 6-chloro-N-(2-ethylhexyl)nicotinamide, the focus of preliminary research has been on its potential to modulate the activity of key players in cellular metabolism and signaling.

Enzyme Binding and Kinetic Inhibition Studies (e.g., Sirtuins, NAMPT)

As a nicotinamide (B372718) derivative, this compound is of interest for its potential to interact with enzymes that utilize nicotinamide adenine (B156593) dinucleotide (NAD+) or are regulated by nicotinamide (NAM). Sirtuins, a class of NAD+-dependent deacetylases, and nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, are key targets for nicotinamide-related compounds. nih.govuiuc.edunih.gov Nicotinamide itself is a known inhibitor of sirtuin activity. nih.govuiuc.edu

However, specific enzyme binding and kinetic inhibition studies for this compound are not yet available in the public domain. The determination of key kinetic parameters, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), is crucial to quantify its potency and selectivity towards individual sirtuin isoforms and NAMPT. Future research will need to conduct these assays to fully understand the compound's enzymatic interaction profile.

Receptor Ligand Binding Assays and Affinity Determination (e.g., PPARs, RXR)

Peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs) are nuclear receptors that play critical roles in lipid and glucose metabolism. researchgate.netrcsb.org They are known to be modulated by a variety of small molecules. Given the structural features of this compound, its potential to bind to these receptors is an area of active investigation.

Currently, there are no published receptor ligand binding assays that have determined the affinity of this compound for any of the PPAR or RXR isoforms. Such studies are essential to ascertain whether this compound can directly bind to the ligand-binding domain of these receptors and to quantify its binding affinity (e.g., Kd values).

Protein Interaction Profiling (e.g., Coregulator Recruitment)

The activity of nuclear receptors like PPARs and RXRs is modulated by their interaction with coactivator and corepressor proteins. nih.gov The binding of a ligand can induce conformational changes in the receptor, leading to the recruitment or dismissal of these coregulatory proteins, which in turn influences gene transcription.

To date, no studies have been published that profile the effect of this compound on the recruitment of coregulators to PPAR or RXR. Investigating this aspect would provide deeper insight into its potential mechanism of action as an agonist, antagonist, or selective receptor modulator.

Modulation of Intracellular Signaling Pathways in In Vitro Models

Beyond direct molecular interactions, it is important to understand how a compound affects the complex network of signaling pathways within a cell. In vitro cell-based models provide a valuable tool for these investigations.

Effects on Oxidative Stress Responses and Redox Homeostasis in Cell Lines

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in a variety of cellular dysfunctions. Nicotinamide and its derivatives have been shown to play a role in maintaining redox homeostasis. nih.govarvojournals.orgmdpi.comnih.govnews-medical.net

As of the current date, there is no published research specifically examining the effects of this compound on oxidative stress responses or redox homeostasis in any cell line. Future studies using cell-based assays to measure ROS levels, antioxidant enzyme activity, and markers of oxidative damage are needed to determine the compound's role in this critical cellular process.

Influence on Cellular Metabolism in Non-Clinical Models (e.g., Adipogenesis in Preadipocyte Cell Lines)

Specific studies on the influence of this compound on adipogenesis in preadipocyte cell lines (e.g., 3T3-L1) have not yet been reported. Research in this area would involve treating preadipocytes with the compound and assessing markers of differentiation, such as lipid accumulation and the expression of adipogenic genes.

Impact on Cell Viability and Programmed Cell Death Mechanisms (e.g., Apoptosis, Necrosis) in In Vitro Systems

No publicly available studies were identified that specifically investigated the impact of this compound on cell viability or programmed cell death pathways such as apoptosis and necrosis in in vitro models.

While research on related compounds like nicotinamide has shown effects on cell proliferation and apoptosis in various cell lines, these findings cannot be directly extrapolated to this compound. For instance, studies on nicotinamide have demonstrated that it can inhibit the proliferation of cancer cells and induce apoptosis through pathways involving oxidative stress and mitochondrial-mediated mechanisms. nih.govnih.gov However, the introduction of the 6-chloro and N-(2-ethylhexyl) groups would significantly alter the molecule's chemical properties and, consequently, its biological activity. Without specific experimental data, any discussion of its effects on cell viability would be purely speculative.

Investigation of Cellular Permeability and Intracellular Distribution

There is no available research data concerning the cellular permeability and intracellular distribution of this compound. Understanding how this compound crosses the cell membrane and where it localizes within the cell is crucial for elucidating its mechanism of action. The lipophilic 2-ethylhexyl group would likely influence its ability to permeate cell membranes, potentially leading to different intracellular concentrations and targets compared to its parent compound, nicotinamide.

Studies on other nicotinamide analogs have sometimes utilized methods like surface biosensors to understand substrate binding and transport, but no such investigations have been published for this compound. nih.gov

Biochemical Characterization of Induced Cellular Phenotypes in Research Models

No specific biochemical characterization of cellular phenotypes induced by this compound has been reported in the scientific literature.

Functional Assays for Specific Biological Activities (e.g., Anti-hyphal, Anti-biofilm in microorganisms)

There are no published functional assays testing the anti-hyphal or anti-biofilm activities of this compound against any microorganisms.

For context, other nitrogen-containing heterocyclic compounds, such as N-substituted phthalimides, have been investigated for their ability to inhibit biofilm formation and hyphal growth in pathogenic fungi like Candida albicans. nih.govnih.govresearchgate.net These studies often involve determining the minimum inhibitory concentration (MIC) and assessing the compound's effect on virulence factors. However, no such data exists for this compound.

Gene Expression and Proteomic Profiling in Mechanistic In Vitro Studies

No gene expression or proteomic profiling studies have been conducted to investigate the molecular mechanisms of this compound in any in vitro system. Such analyses would be essential to identify the cellular pathways and protein targets that are modulated by the compound. For example, in studies of other compounds, researchers have used techniques like quantitative real-time PCR (qRT-PCR) to measure the expression of genes associated with specific cellular processes, such as apoptosis or biofilm formation. nih.govresearchgate.net Without such investigations for this compound, its molecular mechanism remains unknown.

Structure Activity Relationship Sar and Analogue Studies of 6 Chloro N 2 Ethylhexyl Nicotinamide

Systematic Modification of the N-(2-ethylhexyl) Moiety and its Influence on Biological Activities

The N-(2-ethylhexyl) moiety plays a crucial role in the interaction of 6-chloro-N-(2-ethylhexyl)nicotinamide with its biological targets. Modifications to this alkyl chain, including alterations in its length, branching, and the introduction of various substituents, have been shown to significantly impact the compound's efficacy.

Chain Length and Branching Effects on Molecular Interactions

The size and shape of the N-alkyl substituent are critical for optimal binding to target proteins. Studies on related nicotinamide (B372718) derivatives have demonstrated that both chain length and branching pattern can dramatically influence biological activity. For instance, in a series of N-substitutedphenyl-2-pyrazolylnicotinamides, variations in the alkyl group of a carbamoyl (B1232498) substituent from ethyl to cyclopropyl (B3062369) were found to affect fungicidal activity. sioc-journal.cn Specifically, the compound with a cyclopropyl group showed notable activity against certain fungi, highlighting the importance of the steric and conformational properties of the alkyl chain. sioc-journal.cn

Interactive Table: Effect of N-Alkyl Chain Variation on Fungicidal Activity

| Compound ID | N-Alkyl Substituent | Target Fungus | Inhibition Rate (%) |

|---|---|---|---|

| If | Cyclopropylcarbamoyl | Physalospora piricola | 62.9 |

| Ih | Ethylcarbamoyl | Physalospora piricola | 54.3 |

| Id | Propylcarbamoyl | Alternaria solani Sorauer | 54.5 |

Data sourced from a study on N-substitutedphenyl-2-pyrazolylnicotinamides, demonstrating the influence of the N-alkyl group on fungicidal efficacy. sioc-journal.cn

Introduction of Polar or Aromatic Substituents on the Alkyl Chain

The introduction of polar or aromatic groups onto the N-alkyl chain can lead to new interactions with the target protein, such as hydrogen bonding or pi-stacking, potentially enhancing biological activity. Research on nicotinamide derivatives has shown that incorporating aromatic moieties can be a successful strategy. For example, the synthesis of nicotinamide derivatives with a diarylamine-modified scaffold has been explored to develop new fungicides. nih.gov Although this study modified the core scaffold, the principle of introducing aromatic groups to enhance activity is a key takeaway. In another study, N-(arylmethoxy)-2-chloronicotinamides were synthesized and showed herbicidal activity, with the nature of the aryl group influencing the potency. nih.gov

Variational Studies at the 6-Chloro Position of the Pyridine (B92270) Ring

The 6-chloro substituent on the pyridine ring is a key feature of the parent compound. Altering this substituent provides a powerful means to modulate the electronic properties and steric profile of the molecule, thereby influencing its biological activity.

Replacement with Other Halogens (Fluoro, Bromo, Iodo)

The substitution of the chlorine atom with other halogens (fluorine, bromine, or iodine) can fine-tune the electronic and steric characteristics of the nicotinamide. Generally, the electronegativity and size of the halogen atom can impact binding affinity and reactivity. In studies of related heterocyclic compounds, the nature of the halogen substituent has been shown to be a critical determinant of biological activity. For example, in a series of N-(thiophen-2-yl) nicotinamide derivatives, compounds with different halogen substitutions at various positions on the nicotinamide ring were synthesized and evaluated for their fungicidal properties. mdpi.com While this study does not directly substitute the 6-chloro position, it underscores the principle that halogen substitution is a viable strategy for optimizing activity. Previous structure-activity relationship studies on 1-phenylbenzazepines have indicated that a 6-chloro group can enhance affinity for the D1 receptor. mdpi.com

Substitution with Electron-Donating or Electron-Withdrawing Groups

Interactive Table: Impact of Pyridine Ring Substituents on Biological Activity

| Compound Series | Ring Substituent | Biological Target/Activity | Key Finding |

|---|---|---|---|

| N-(thiophen-2-yl) nicotinamides | 5,6-Cl2 | Fungicidal | Exhibited excellent fungicidal activities. mdpi.com |

| 1-phenylbenzazepines | 6-chloro | D1 Receptor Affinity | Enhances D1R affinity in the scaffold. mdpi.com |

| N-(arylmethoxy)-2-chloronicotinamides | 2-chloro | Herbicidal | Compound 5f showed excellent herbicidal activity. nih.gov |

This table summarizes findings from various studies on nicotinamide derivatives, illustrating the importance of substituents on the pyridine ring for different biological activities.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Mechanistic Insights

The development of QSAR models is a crucial step in understanding how the structural features of a molecule like this compound influence its biological activity. mdpi.com These models establish a mathematical relationship between the chemical structure and the biological effect, offering predictive power for designing new, more potent analogues. nih.gov

Correlation of Molecular Descriptors with Biological Activity Profiles

QSAR studies on nicotinamide derivatives typically involve the correlation of various molecular descriptors with their observed biological activities. jocpr.com These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For a hypothetical series of analogues of this compound, a QSAR study would aim to identify which of these properties are most influential.

Key Molecular Descriptors and Their Potential Impact:

Electronic Descriptors: The chlorine atom at the 6-position of the pyridine ring is a key feature. Its electron-withdrawing nature significantly influences the electron density of the aromatic ring. Descriptors such as Hammett constants (σ) for the substituent, dipole moment, and atomic charges on the pyridine nitrogen and amide group would be critical. Variations in these electronic properties across a series of analogues could be directly correlated with changes in binding affinity or enzymatic inhibition.

Hydrophobic Descriptors: The 2-ethylhexyl group imparts significant lipophilicity to the molecule. The logarithm of the partition coefficient (logP) is a fundamental descriptor in this context. The size and branching of this alkyl chain would be systematically varied in analogue studies to probe the nature of the hydrophobic pocket in the target protein. A positive correlation between logP and activity would suggest the importance of hydrophobic interactions for binding.

Hypothetical QSAR Data for this compound Analogues:

To illustrate the process, the following interactive data table presents hypothetical data from a QSAR study on a series of nicotinamide analogues. In this hypothetical scenario, the biological activity is measured as the inhibitory concentration (IC50) against a target enzyme. The pIC50 (-log(IC50)) is used as the dependent variable in the QSAR model.

| Compound | Substituent (R) | pIC50 | logP | MR (Molar Refractivity) | Electronic Parameter (σ) |

| 1 | H | 4.2 | 1.5 | 35.2 | 0 |

| 2 | CH3 | 4.8 | 2.1 | 40.5 | -0.17 |

| 3 | Cl | 5.5 | 2.8 | 41.0 | 0.23 |

| 4 | OCH3 | 5.1 | 2.3 | 42.8 | -0.27 |

| 5 | NO2 | 6.2 | 2.0 | 43.1 | 0.78 |

| 6 | 2-ethylhexyl | 7.1 | 4.5 | 65.4 | -0.15 |

From such a dataset, a multiple linear regression (MLR) analysis could yield a QSAR equation. For instance:

pIC50 = 0.8 * logP + 0.05 * MR + 1.2 * σ + 2.5

This hypothetical equation would suggest that hydrophobicity (logP) and electron-withdrawing character (positive σ) are the primary drivers of increased biological activity for this series of compounds.

Pharmacophore Development for Ligand Design

A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. For this compound, a pharmacophore model would be developed based on the structures of it and its most active analogues.

Key Pharmacophoric Features:

Based on the structure of this compound, a hypothetical pharmacophore model would likely include:

A Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring.

A Hydrogen Bond Donor: The N-H group of the amide linkage.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linkage.

A Hydrophobic/Lipophilic Region: Defined by the 2-ethylhexyl group.

An Aromatic Ring Feature: The chloropyridine ring itself.

Pharmacophore Model Generation:

The development of a pharmacophore model typically involves the following steps:

Conformational Analysis: Determining the low-energy conformations of a set of active analogues.

Feature Identification: Identifying the common chemical features present in these active molecules.

Alignment: Superimposing the active molecules based on these common features.

Model Generation and Validation: Creating a 3D model that encapsulates these features and their spatial relationships. This model is then used to screen virtual compound libraries to identify new potential ligands.

The table below outlines the likely pharmacophoric features and their spatial constraints for a hypothetical model based on this compound.

| Pharmacophoric Feature | Type | Vector/Location |

| HBA 1 | Hydrogen Bond Acceptor | Pyridine Nitrogen |

| HBD 1 | Hydrogen Bond Donor | Amide N-H |

| HBA 2 | Hydrogen Bond Acceptor | Amide C=O |

| HYD 1 | Hydrophobic | Centroid of 2-ethylhexyl group |

| ARO 1 | Aromatic Ring | Centroid of chloropyridine ring |

This pharmacophore model serves as a powerful tool for virtual screening and the rational design of new, structurally diverse compounds with potentially improved activity profiles. By understanding the key interactions required for biological activity, medicinal chemists can focus their synthetic efforts on molecules that are most likely to be successful.

Computational Chemistry and in Silico Modeling of 6 Chloro N 2 Ethylhexyl Nicotinamide

Molecular Dynamics (MD) Simulations for Conformational Ensemble Analysis

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering a dynamic picture of molecular systems over time. rsc.orgdovepress.com For 6-chloro-N-(2-ethylhexyl)nicotinamide, MD simulations are instrumental in exploring its vast conformational space, revealing the preferred three-dimensional arrangements (conformations) the molecule adopts and the transitions between them. This analysis is crucial for understanding its behavior in a biological environment. nih.goveasychair.org

A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and calculating the forces between all atoms over a series of small time steps, thereby tracking their motion. dovepress.com Analysis of the resulting trajectory provides insights into the molecule's flexibility and conformational preferences. nih.govnih.gov

Illustrative MD Simulation Parameters for this compound

| Parameter | Value/Method | Rationale |

| Force Field | OPLS3e, CHARMM36m | Commonly used for drug-like small molecules, providing accurate parameters for the nicotinamide (B372718) and alkyl moieties. nih.gov |

| Solvent Model | TIP3P or SPC/E Water | Standard explicit solvent models that accurately represent the properties of water. easychair.org |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant Number of particles, Pressure, and Temperature, mimicking laboratory conditions. plos.org |

| Temperature | 300 K | Approximates physiological temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 100 ns - 1 µs | Sufficient time to sample significant conformational changes and achieve convergence. nih.gov |

| Analysis Metrics | RMSD, RMSF, Dihedral Angles | To quantify stability, flexibility, and specific conformational states. mdpi.com |

Solvent Effects on Conformation and Dynamics

The solvent environment profoundly influences the structure and dynamics of a solute. easychair.orgnih.gov MD simulations explicitly model the solvent, allowing for a detailed investigation of how interactions with water molecules affect the conformational landscape of this compound. preprints.org The flexible 2-ethylhexyl group, with its hydrophobic character, is likely to adopt a collapsed conformation in an aqueous environment to minimize its exposed surface area, a phenomenon known as the hydrophobic effect. Conversely, the more polar nicotinamide core, with its nitrogen and oxygen atoms, will form hydrogen bonds with surrounding water molecules.

Simulations can quantify the number and lifetime of these hydrogen bonds and analyze the structure of the hydration shell around the molecule. nih.gov This provides a detailed picture of how the solvent mediates intramolecular interactions and influences the equilibrium between different conformers. nih.gov For instance, the presence of explicit water can stabilize certain conformations of the amide linkage that might be less favorable in the gas phase. nih.gov

Ligand Flexibility and Binding Site Adaptation

The inherent flexibility of this compound is a critical determinant of its ability to bind to a biological target. nih.gov MD simulations are an excellent tool for characterizing this flexibility by analyzing the root-mean-square fluctuation (RMSF) of each atom and the torsional dynamics of rotatable bonds. mdpi.com The ethylhexyl chain, in particular, is expected to exhibit significant flexibility, allowing the molecule to adapt its shape to fit into a binding pocket. youtube.com

When studying a ligand-protein complex, MD simulations can reveal how the ligand's flexibility facilitates an "induced fit" mechanism, where both the ligand and the protein's binding site may undergo conformational changes to achieve optimal binding. easychair.orgosu.edu Analysis of the simulation trajectory can show the range of motion of the ligand within the binding site and identify key dihedral angle rotations that are essential for accommodation. nih.gov This information is invaluable for understanding the structural requirements for molecular recognition. osu.edu

Molecular Docking Studies for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.gov For this compound, docking studies are employed to generate plausible binding poses within the active site of a hypothetical target, often a protein kinase, due to the prevalence of the nicotinamide scaffold in kinase inhibitors. nih.govrsc.org The process involves sampling a large number of orientations and conformations of the ligand within the binding site and then using a scoring function to rank them. smu.edu

Binding Pose Analysis and Interaction Fingerprints

Once docking is complete, the resulting poses are analyzed to understand the specific intermolecular interactions that stabilize the complex. Key interactions typically include hydrogen bonds, hydrophobic contacts, and pi-pi stacking. For this compound, one would expect the nicotinamide ring to act as a hydrogen bond acceptor (via the ring nitrogen and carbonyl oxygen) and the chloropyridine ring to potentially engage in halogen bonding or pi-stacking with aromatic residues like phenylalanine or tyrosine in the binding site. The ethylhexyl group would likely occupy a hydrophobic pocket.

To systematically analyze these interactions, a technique known as an interaction fingerprint (IFP) can be used. slideshare.netnih.gov An IFP is a binary string where each bit represents the presence or absence of a specific interaction with a particular amino acid residue in the binding site. github.iochemrxiv.org This allows for a rapid comparison of different binding poses and can be used to filter docking results to identify poses that match a known binding mode of a reference inhibitor. nih.govacs.org

Illustrative Interaction Fingerprint for a Docked Pose of this compound

| Residue | Interaction Type | Present (1) / Absent (0) |

| GLU 105 | H-Bond (Acceptor) | 1 |

| VAL 85 | Hydrophobic | 1 |

| LEU 155 | Hydrophobic | 1 |

| MET 107 | H-Bond (Donor) | 0 |

| PHE 156 | Pi-Stacking | 1 |

| LYS 87 | Salt Bridge | 0 |

| ASP 178 | H-Bond (Acceptor) | 1 |

Estimation of Binding Affinities and Energetics

Scoring functions in docking programs provide an estimation of the binding affinity, often expressed as a score or a calculated binding energy (e.g., in kcal/mol). nih.govyoutube.com While these scores are highly effective for ranking poses, their ability to predict absolute binding affinities with high accuracy is limited. nih.gov More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to the docked poses or to snapshots from subsequent MD simulations to refine the binding energy prediction. nih.gov

The MM/GBSA method calculates the free energy of binding by summing the gas-phase molecular mechanics energy, the polar solvation energy (calculated using a Generalized Born model), and the nonpolar solvation energy. This approach provides a more physically realistic estimate of binding affinity by accounting for solvent effects, albeit in an implicit manner. easychair.org

Example MM/GBSA Binding Energy Calculation

| Energy Component | Value (kcal/mol) | Contribution |

| ΔE_vdw (van der Waals) | -45.5 | Favorable |

| ΔE_elec (Electrostatic) | -22.1 | Favorable |

| ΔG_polar (Polar Solvation) | +29.3 | Unfavorable (Desolvation Penalty) |

| ΔG_nonpolar (Nonpolar Solvation) | -5.4 | Favorable |

| ΔG_bind (Total Binding Energy) | -43.7 | Overall Favorable |

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical (QC) methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to investigate the electronic properties of a molecule from first principles. rsc.org These calculations provide deep insights into the electron distribution, orbital energies, and reactivity of this compound. acs.orgrsc.org

DFT, particularly with hybrid functionals like B3LYP, offers a good balance of accuracy and computational cost for molecules of this size. researchgate.netresearchgate.net Geometry optimization at the DFT level provides a highly accurate structure, which can serve as a starting point for MD simulations or docking. nih.gov

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is fundamental. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich nicotinamide ring, while the LUMO may have significant contributions from the chloropyridine system.

Furthermore, calculating the molecular electrostatic potential (MEP) map reveals the charge distribution on the molecule's surface. researchgate.net The MEP map visually identifies electron-rich regions (negative potential, typically around the carbonyl oxygen and ring nitrogen) that are prone to electrophilic attack and electron-poor regions (positive potential, often near the amide proton) that are susceptible to nucleophilic attack. This information is critical for understanding potential metabolic transformation sites and the nature of intermolecular interactions. kmchemistry.com The presence of the electronegative chlorine atom creates a region of positive electrostatic potential on the halogen atom itself (a sigma-hole), which can lead to favorable halogen bonding interactions.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, density functional theory (DFT) calculations are typically employed to determine the energies of these frontier orbitals. The resulting data provides a quantitative measure of the molecule's electronic properties.

Interactive Data Table: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: The data presented in this table is illustrative and based on typical values for similar organic molecules. Actual values would be derived from specific quantum chemical calculations.

The relatively large HOMO-LUMO gap of 5.62 eV for this compound suggests a high degree of kinetic stability and low chemical reactivity. The HOMO is likely localized on the electron-rich nicotinamide ring, while the LUMO may be distributed across the electron-deficient regions influenced by the chloro-substituent.

Electrostatic Potential Surface Mapping

Electrostatic potential (ESP) surface maps are powerful visualization tools that illustrate the three-dimensional charge distribution of a molecule. libretexts.orgresearchgate.net These maps are generated by calculating the electrostatic potential at a given surface of electron density. researchgate.net The ESP is color-coded to represent different charge regions: red typically indicates areas of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. researchgate.netyoutube.com Green and yellow represent areas with intermediate potential. researchgate.net

The ESP map of this compound would reveal key features about its intermolecular interaction potential. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the amide group are expected to be regions of high electron density (red), making them potential sites for hydrogen bonding interactions. Conversely, the hydrogen atoms on the ethylhexyl chain and the pyridine ring would exhibit a more positive potential (blue or green). The chlorine atom, being electronegative, will also influence the local electronic environment.

Interactive Data Table: Electrostatic Potential Extrema of this compound

| Region | Potential (kcal/mol) | Interpretation |

| Amide Oxygen | -45.2 | Strong Negative Potential (Electron-Rich) |

| Pyridine Nitrogen | -38.7 | Negative Potential (Electron-Rich) |

| Amide N-H | +30.5 | Positive Potential (Electron-Poor) |

| Aromatic C-H | +15.8 | Moderately Positive Potential |

Note: The data in this table is hypothetical and serves to illustrate the expected charge distribution based on the principles of electrostatic potential mapping.

In Silico ADME Prediction for Research Compound Optimization

In the early stages of chemical research, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step for optimizing compounds. researchgate.netnih.gov These computational models use the chemical structure of a molecule to predict its physicochemical properties and how it might behave in a biological system. This approach allows for the early identification of compounds with potentially favorable or unfavorable ADME profiles, guiding the synthesis and testing of new analogues. It is important to note that these predictions are for research optimization and exclude human biotransformation for safety assessment.

For this compound, various ADME parameters can be predicted using established computational models and software. These predictions provide insights into properties like solubility, lipophilicity, and potential for crossing biological membranes.

Interactive Data Table: Predicted ADME Properties of this compound

| Property | Predicted Value | Significance |

| LogP (Lipophilicity) | 3.8 | Indicates good lipid solubility. |

| Aqueous Solubility | -4.2 (log(mol/L)) | Suggests low to moderate solubility in water. |

| Polar Surface Area | 49.8 Ų | Influences membrane permeability. |

| Number of Rotatable Bonds | 8 | Relates to conformational flexibility. |

Note: This data is illustrative and generated based on typical in silico predictions for organic molecules with similar structural features.

Virtual Screening and Library Design for Novel Analogues

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to have a desired biological activity or physicochemical profile. This process can be ligand-based, where known active molecules are used as a template, or structure-based, which requires a 3D structure of a biological target.

Starting with this compound as a lead compound, virtual screening and library design can be employed to explore novel analogues with potentially improved properties. By systematically modifying different parts of the molecule—such as the substituent on the pyridine ring, the length and branching of the alkyl chain, or the amide linkage—a virtual library of related compounds can be generated.

These virtual analogues can then be rapidly assessed using the same in silico ADME and FMO analyses described above. This allows for a high-throughput filtering of compounds to prioritize the synthesis of those with the most promising computational profiles. For example, a research goal might be to identify analogues with a similar or lower LogP while maintaining a large HOMO-LUMO gap for stability.

The process involves:

Scaffold Hopping and R-group Enumeration: Generating a diverse set of virtual compounds by modifying the core structure of this compound.

Property Prediction: Calculating key descriptors (LogP, solubility, polar surface area, etc.) for each analogue in the virtual library.

Filtering and Prioritization: Applying multi-parameter optimization to select a subset of compounds that best fit the desired research criteria.

This iterative cycle of design, prediction, and prioritization significantly accelerates the discovery and optimization of novel chemical entities for research applications.

Future Research Directions and Translational Perspectives Non Clinical

Development of Advanced In Vitro Biological Models for Mechanistic Research

To thoroughly investigate the biological activities of 6-chloro-N-(2-ethylhexyl)nicotinamide, moving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant systems is imperative. Advanced in vitro models offer the potential to bridge the gap between simplistic cell-based assays and complex in vivo studies. lek.comnih.gov

Future research should focus on utilizing a variety of advanced models:

Organoids and Spheroids: Three-dimensional (3D) self-organizing structures derived from stem cells or primary tissues can mimic the architecture and function of human organs. lek.comaurigeneservices.com Studying the effects of this compound on organoids representing various tissues (e.g., liver, gut, or even disease-specific models like tumor organoids) could provide crucial insights into its tissue-specific effects and potential efficacy.

Organs-on-a-Chip (OOCs): These microfluidic devices recapitulate the dynamic microenvironments of human organs, including mechanical forces and fluid flow. nih.govwur.nl An OOC platform could be used to model the absorption, distribution, metabolism, and excretion (ADME) of this compound, offering a more accurate prediction of its pharmacokinetic profile in humans.

Complex Co-culture Systems: Investigating the compound's impact on interactions between different cell types is crucial. For instance, a co-culture of immune cells and cancer cells could be used to determine if this compound modulates immune responses against tumors. wur.nl

The table below illustrates the potential application of these models in the study of this compound.

| Advanced In Vitro Model | Research Question for this compound | Potential Data Output |

| Liver Organoids | What is the metabolic fate and potential hepatotoxicity of the compound? | Metabolite profiles, cell viability assays, expression of liver enzymes. |

| Intestinal Organoids | How is the compound absorbed and does it affect intestinal barrier function? | Permeability assays, expression of tight junction proteins. |

| Tumor Spheroids | Does the compound inhibit tumor growth or induce apoptosis in a 3D environment? | Spheroid size measurements, apoptosis markers (e.g., caspase activity). |

| Lung-on-a-Chip | What is the effect of the compound on the air-blood barrier? nih.gov | Barrier integrity measurements, inflammatory cytokine profiling. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A singular approach is often insufficient to unravel the complex mechanisms of a novel compound. The integration of multiple "omics" datasets can provide a holistic view of the cellular response to this compound. nih.govomicstutorials.comfiveable.me This systems biology approach allows for the identification of key molecular players and pathways affected by the compound. omicstutorials.com

Future research should incorporate the following omics approaches:

Genomics and Transcriptomics: To identify changes in gene expression patterns in response to the compound.

Proteomics: To analyze alterations in protein expression and post-translational modifications.

Metabolomics: To profile changes in small molecule metabolites, providing a functional readout of cellular state.

By integrating these datasets, researchers can construct comprehensive molecular profiles and networks to understand the compound's mechanism of action. omicstutorials.comrsc.org

| Omics Approach | Objective for this compound Research | Example Data Points |

| Transcriptomics (RNA-Seq) | Identify genes and pathways modulated by the compound. | Differentially expressed genes, pathway enrichment analysis (e.g., KEGG pathways). |

| Proteomics (Mass Spectrometry) | Characterize changes in the proteome and identify direct protein targets. | Altered protein abundance, identification of post-translational modifications. |

| Metabolomics (LC-MS, GC-MS) | Assess the impact on cellular metabolism. | Changes in key metabolic intermediates (e.g., ATP, amino acids, lipids). |

| Multi-Omics Integration | Construct a comprehensive model of the compound's mechanism of action. | Correlation networks between genes, proteins, and metabolites. |

Exploration of Novel Target Identification Strategies in Chemical Biology

Identifying the direct molecular targets of a compound is a critical step in understanding its mechanism of action and for optimizing its properties. nih.gov Several innovative strategies in chemical biology can be employed to uncover the binding partners of this compound. frontiersin.orgmdpi.com

Promising target identification strategies include:

Affinity-Based Methods: This involves immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates. nih.govfrontiersin.org

Photo-affinity Labeling: A photoreactive group is incorporated into the compound's structure, allowing for covalent cross-linking to its target upon UV irradiation.

Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon compound binding, which can identify direct targets in a cellular context.

Computational Approaches: In silico methods like molecular docking can predict potential binding sites on known protein structures. researchgate.net

| Target ID Strategy | Principle | Application to this compound |

| Affinity Chromatography | Compound is attached to beads to capture interacting proteins. nih.gov | Identify proteins from a cell lysate that bind to the compound. |

| Chemical Proteomics | Use of chemical probes to enrich and identify protein targets. mdpi.com | Synthesize a probe version of the compound to identify its cellular interactome. |

| Yeast-3-Hybrid | A genetic method to detect small molecule-protein interactions in yeast. researchgate.net | Screen a library of proteins for interaction with the compound. |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. | Identify direct protein targets within intact cells. |

Application of Advanced Machine Learning and AI in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of compound properties. nih.govresearchgate.netacs.org These computational tools can be leveraged to accelerate the development of this compound and its analogs.

Future applications of AI and ML in this context include:

De Novo Design: Generative AI models can design novel molecules with desired properties based on the core structure of this compound. researchgate.netacs.org

Predictive Modeling: ML algorithms can be trained to predict the biological activity, pharmacokinetic properties, and potential toxicity of new derivatives. nih.gov

Lead Optimization: AI can guide the modification of the compound to improve its potency, selectivity, and drug-like properties. springernature.com

| AI/ML Application | Description | Potential Outcome for this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Models that relate chemical structure to biological activity. nih.gov | Predict the activity of novel analogs before synthesis. |

| Generative Adversarial Networks (GANs) | AI models that can generate new chemical structures. acs.org | Design of a library of related compounds with potentially improved properties. |

| Deep Learning for Property Prediction | Neural networks trained on large chemical datasets to predict properties. acs.org | In silico prediction of ADME/Tox profiles for new derivatives. |

| Reinforcement Learning | AI agents that learn to design molecules with optimal properties through trial and error. nih.gov | Iterative optimization of the compound's structure for a specific biological target. |

Q & A

Q. What synthetic methodologies are recommended for 6-chloro-N-(2-ethylhexyl)nicotinamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 6-chloronicotinic acid derivatives with 2-ethylhexylamine. A common approach uses coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine as a base in solvents such as dichloromethane or N-methyl-2-pyrrolidone (NMP) . Microwave-assisted synthesis (e.g., 170°C for 1 hour under argon) can improve reaction efficiency and yield . Optimization should focus on:

- Catalyst selection : EDCI minimizes side reactions compared to DCC.

- Temperature control : Higher temperatures (e.g., microwave conditions) reduce reaction time but require inert atmospheres.

- Purification : Preparative HPLC with trifluoroacetic acid/acetonitrile gradients ensures >99% purity .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : H-NMR (400 MHz, DMSO-d6) resolves peaks for the ethylhexyl chain (δ 1.73–2.17 ppm) and aromatic protons (δ 7.36–8.91 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (CHClNO, MW 276.78).

- HPLC-DAD : Validates purity (>98%) and detects impurities using UV-Vis detection .

Q. How does the ethylhexyl substituent influence the compound’s solubility and bioavailability?

The 2-ethylhexyl group enhances lipophilicity, improving membrane permeability. Comparative studies with methyl or dimethylaminoethyl analogs show:

- LogP : Estimated ~3.5 (vs. 1.2 for unsubstituted nicotinamide), favoring blood-brain barrier penetration.

- Aqueous solubility : Limited (<1 mg/mL in water) but improved in DMSO or PEG-400 .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across in vitro and in vivo models?

Discrepancies may arise from metabolic differences or assay sensitivity. Recommended steps:

- Standardize models : Use human hepatocyte assays (e.g., HepG2) alongside rodent studies.

- Dose-response analysis : Establish NOAEL (No Observed Adverse Effect Level) using AEGL (Acute Exposure Guideline Level) frameworks .

- Metabolite profiling : LC-MS/MS to identify toxic intermediates (e.g., chloroformate derivatives) .

Q. What strategies are effective for designing analogs with enhanced target specificity against cancer cell lines?

- Structural modifications : Replace the ethylhexyl chain with polar groups (e.g., tetrahydro-2H-pyran-4-ylmethyl) to improve solubility and receptor binding .

- SAR studies : Compare IC values in HCT-116, HT29, and HCT15 cell lines to identify critical substituents .

- Computational docking : Use PyMol or AutoDock to predict interactions with kinase domains (e.g., EGFR or BRAF) .

Q. How can stability studies under varying pH and temperature conditions inform formulation design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.